N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a butyl group, a chlorine atom, and an amine group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,3-dihydro-1H-inden-1-one as the key starting material.
Reduction: The carbonyl group of 5-chloro-2,3-dihydro-1H-inden-1-one is reduced to form 5-chloro-2,3-dihydro-1H-inden-1-ol.
Amination: The hydroxyl group is then replaced with an amine group through a nucleophilic substitution reaction using butylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine can be compared with other indene derivatives to highlight its uniqueness:
Similar Compounds: Examples include 5-chloro-2,3-dihydro-1H-inden-1-amine and N-Butyl-2,3-dihydro-1H-inden-1-amine.
Uniqueness: The presence of both the butyl group and the chlorine atom in this compound may confer unique chemical and biological properties, such as enhanced lipophilicity and specific binding interactions.
Properties
Molecular Formula |
C13H18ClN |
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Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-butyl-5-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H18ClN/c1-2-3-8-15-13-7-4-10-9-11(14)5-6-12(10)13/h5-6,9,13,15H,2-4,7-8H2,1H3 |
InChI Key |
KJDUPKQJSCNMCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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